molecular formula C12H10F3NO3S2 B2700707 N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797792-52-9

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2700707
CAS No.: 1797792-52-9
M. Wt: 337.33
InChI Key: ZWVAJWLLMITKBG-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that features a thiophene ring attached to a benzenesulfonamide group, with a trifluoromethoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of thiophen-3-ylmethylamine with 2-(trifluoromethoxy)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-3-ylmethyl)-3-(trifluoromethoxy)aniline
  • N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)aniline
  • N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)aniline

Uniqueness

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of the thiophene ring and the sulfonamide group also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAJWLLMITKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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